4-Methoxyquinazolin-6-amine

Description

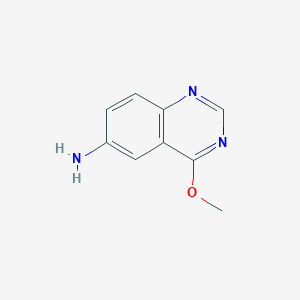

4-Methoxyquinazolin-6-amine is a quinazoline derivative characterized by a methoxy (-OCH₃) group at the 4-position and an amine (-NH₂) group at the 6-position of the bicyclic quinazoline scaffold. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates . The substitution pattern on the quinazoline core significantly influences its biological activity, solubility, and selectivity.

Properties

IUPAC Name |

4-methoxyquinazolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKOXXLRVBHDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinazolin-6-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of 2-aminobenzonitrile with methoxy-substituted aniline derivatives. The reaction is usually carried out in the presence of a catalyst such as palladium or copper under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinazolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or methoxy positions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinazoline N-oxide derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxyquinazolin-6-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-Methoxyquinazolin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Variations

Key structural analogs and their properties are summarized below:

Key Observations:

- Positional Isomerism: 6-Methoxyquinazolin-4-amine (6-OCH₃, 4-NH₂) and this compound (4-OCH₃, 6-NH₂) are positional isomers.

- Functional Group Impact : Replacing methoxy (-OCH₃) with methyl (-CH₃) in 6-Methylquinazolin-4-amine reduces polarity and may decrease solubility, limiting its pharmacological utility .

- Halogen vs. Methoxy : Chlorine at the 6-position (e.g., 6-Chloro-4-phenylquinazolin-2-amine) enhances electrophilicity, improving interactions with kinase ATP-binding pockets .

Kinase Inhibition

- 6-Methoxyquinazolin-4-amine: Demonstrated potent inhibition of CDC2-like kinases (Clk) with IC₅₀ values in the nanomolar range. The 6-methoxy group enhances hydrophobic interactions with kinase pockets .

- This compound (Inferred) : The reversed substituent positions may shift selectivity toward other kinase families (e.g., EGFR or VEGFR), though experimental validation is required.

- 6-Chloro Derivatives : Chlorine at position 6 improves selectivity for Clk4 over Clk1, highlighting the role of electronegative substituents in target discrimination .

Antimicrobial and Anticancer Activity

- 7-Substituted analogs (e.g., 7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methyl-4-piperidyl)quinazolin-4-amine) exhibit enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Biological Activity

4-Methoxyquinazolin-6-amine is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinazoline core with a methoxy group at the 4-position and an amine group at the 6-position. This structural configuration contributes to its distinct chemical reactivity and biological activity compared to other quinazoline derivatives.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . It has been shown to inhibit various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

In a study evaluating quinazoline derivatives, compounds similar to this compound demonstrated IC50 values in the nanomolar range against EGFR (epidermal growth factor receptor) mutants, highlighting their potential as targeted cancer therapies .

Antiviral Activity

In addition to its anticancer effects, this compound has shown antiviral activity against coronaviruses. A series of derivatives based on quinazoline structures were synthesized and tested for their ability to inhibit MERS-CoV (Middle East Respiratory Syndrome Coronavirus). One derivative exhibited an IC50 value of 0.157 μM with no cytotoxicity in vitro, suggesting a strong potential for further development as an antiviral agent .

Antibacterial Properties

The compound also exhibits antibacterial properties . Preliminary studies have indicated that it may be effective against various bacterial strains, although specific data on its efficacy compared to established antibiotics are still limited.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound may inhibit kinases involved in critical signaling pathways that regulate cell proliferation and survival.

- Receptor Modulation : It can bind to receptors involved in cellular responses, altering their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Methoxyquinazoline | Lacks amine group at 6-position | Limited anticancer activity |

| 6-Aminoquinazoline | Lacks methoxy group at 4-position | Moderate anticancer activity |

| 4,6-Dimethoxyquinazoline | Contains additional methoxy group | Enhanced activity but different profile |

This table illustrates how the presence of both methoxy and amine groups in this compound contributes to its distinct biological activities compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of quinazoline derivatives, including this compound:

- Anticancer Study : A study reported that compounds similar to this compound had potent inhibitory effects on EGFR mutants, with some exhibiting IC50 values as low as 0.4 nM .

- Antiviral Screening : Research conducted on a series of quinazoline derivatives revealed that certain modifications significantly enhanced antiviral potency against MERS-CoV .

- Pharmacokinetic Properties : In vivo studies indicated favorable pharmacokinetic profiles for some derivatives, including moderate bioavailability and half-lives suitable for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.